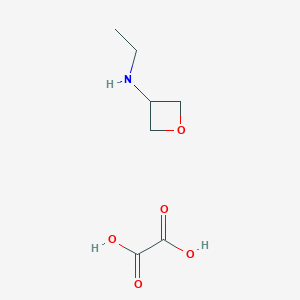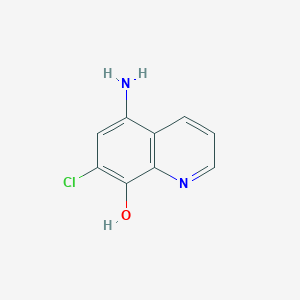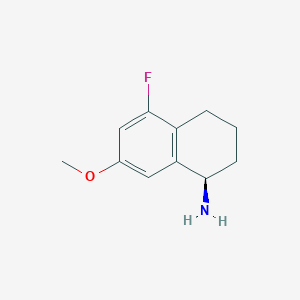
(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with potential applications in medicinal chemistry. Its structure consists of a tetrahydronaphthalene core substituted with a fluorine atom at the 5-position, a methoxy group at the 7-position, and an amine group at the 1-position. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:
Starting Material: The synthesis often begins with a commercially available naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amine Introduction: The amine group at the 1-position can be introduced through reductive amination, using reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology:
Enzyme Inhibition Studies: It can be used to study the inhibition of specific enzymes due to its unique structure.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of ®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, which can affect its binding properties and biological activity.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which can influence its chemical reactivity and interactions.
Uniqueness: The presence of both fluorine and methoxy groups in the ®-configuration provides a unique combination of electronic and steric properties, making it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1R)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
SFFREFZFKNSDSJ-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC2=C(CCC[C@H]2N)C(=C1)F |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
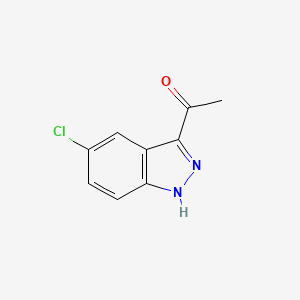
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
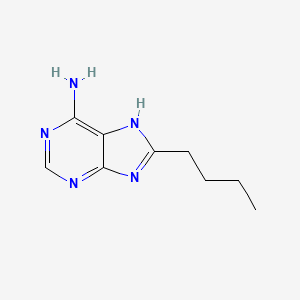

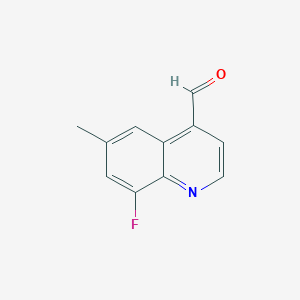




![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
